2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16285627
InChI: InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3
SMILES:
Molecular Formula: C17H17BrN2OS2
Molecular Weight: 409.4 g/mol

2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC16285627

Molecular Formula: C17H17BrN2OS2

Molecular Weight: 409.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C17H17BrN2OS2
Molecular Weight 409.4 g/mol
IUPAC Name 2-[(3-bromophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C17H17BrN2OS2/c1-4-20-16(21)14-10(2)11(3)23-15(14)19-17(20)22-9-12-6-5-7-13(18)8-12/h5-8H,4,9H2,1-3H3
Standard InChI Key WPFCBSYZMLMAPW-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C2=C(N=C1SCC3=CC(=CC=C3)Br)SC(=C2C)C

Introduction

Synthesis Methods

Thieno[2,3-d]pyrimidin-4(3H)-one derivatives are typically synthesized through multi-step reactions involving the formation of the thieno[2,3-d]pyrimidine core followed by substitution reactions to introduce the desired functional groups. Common methods include one-pot reactions involving ketones, acetamides, and metallic sulfur, followed by refluxing with formic acid and formamide to produce the final compounds .

Biological Activities

While specific biological activity data for 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one are not available, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have shown promise in various biological assays:

  • Antimicrobial Activity: Some derivatives have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity .

  • Anticancer Potential: Molecular docking studies suggest that certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives may have anticancer properties by interacting with DNA or specific proteins involved in cancer pathways .

  • Kinase Inhibition: Other derivatives have been identified as potent inhibitors of kinases such as ROCK, influencing cell migration and morphology .

Data Tables

Given the lack of specific data on 2-[(3-bromobenzyl)sulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, the following table summarizes general properties and activities of related thieno[2,3-d]pyrimidin-4(3H)-one derivatives:

Compound TypeBiological ActivitySynthesis Method
Thieno[2,3-d]pyrimidin-4(3H)-one DerivativesAntimicrobial, Anticancer, Kinase InhibitionMulti-step reactions involving ketones and metallic sulfur
Specific ROCK InhibitorsCell migration and morphology changesStructure-activity relationship studies
Antimicrobial DerivativesActivity against Staphylococcus aureus, Bacillus subtilis, Escherichia coliConventional methods with formic acid and formamide

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